molecular formula C11H18N2O B2663981 [2-Amino-2-(4-methoxyphenyl)ethyl]dimethylamine CAS No. 927997-57-7

[2-Amino-2-(4-methoxyphenyl)ethyl]dimethylamine

Cat. No.: B2663981
CAS No.: 927997-57-7
M. Wt: 194.278
InChI Key: ZVYAFQNZQLLQOS-UHFFFAOYSA-N
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Description

[2-Amino-2-(4-methoxyphenyl)ethyl]dimethylamine is a secondary amine featuring a 4-methoxyphenyl group attached to an ethyl backbone, with a dimethylamine substituent at the 2-position. Its molecular formula is C₁₁H₁₈N₂O, with a molecular weight of 213.73 g/mol (as per Enamine Ltd's catalogue entry in ). This compound is structurally related to phenethylamine derivatives but distinguishes itself through the dimethylamine moiety and methoxy substitution pattern.

Properties

IUPAC Name

1-(4-methoxyphenyl)-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-13(2)8-11(12)9-4-6-10(14-3)7-5-9/h4-7,11H,8,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYAFQNZQLLQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Amino-2-(4-methoxyphenyl)ethyl]dimethylamine typically involves the alkylation of primary amines or ammonia, followed by reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride or sodium borohydride . The reaction conditions often include the use of solvents like ethanol or ether, and the process may require heating or refluxing to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed under controlled conditions. The use of catalysts and specific reaction temperatures ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products: The major products formed from these reactions include various substituted amines, oxides, and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H17N2O
  • Molecular Weight : 194.27 g/mol
  • Chemical Structure : The compound features a dimethylamino group attached to a secondary amine, with a methoxy-substituted phenyl ring. This structure allows for resonance stabilization, enhancing its reactivity and interaction with biological targets.

Neuropharmacology

Mechanism of Action :
The compound exhibits properties similar to neurotransmitters, suggesting potential interactions with dopamine and norepinephrine pathways. This positions it as a candidate for developing treatments for mood disorders such as depression and anxiety.

Research Findings :

  • Studies indicate that compounds with similar structures can modulate neurotransmitter release, potentially leading to stimulant effects that enhance alertness and cognitive function.
  • Its antidepressant properties have been explored in preliminary studies, showing promise in mood regulation.

Oncology

Cytotoxic Effects :
Research has demonstrated that [2-Amino-2-(4-methoxyphenyl)ethyl]dimethylamine exhibits selective cytotoxicity against various cancer cell lines.

Cancer Cell Line Effect Observed
A549 (Lung Cancer)Significant antiproliferative activity
HeLa (Cervical Cancer)Selective targeting of tumor cells
HT29 (Colon Cancer)Reduced cell viability

Mechanistic Insights :
Molecular docking studies suggest effective binding to key receptors involved in tumor growth regulation, highlighting its potential as an anticancer agent.

Medicinal Chemistry

Therapeutic Development :
The compound is being investigated for its potential as a therapeutic agent targeting specific receptors and enzymes:

  • Receptor Interaction : It may act as an agonist or antagonist depending on the target site, influencing various biological processes.
  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes relevant to disease progression, which could be critical in developing treatments for neurodegenerative diseases.

Case Studies and Research Findings

  • Neuropharmacological Studies : Investigations into the compound's interaction with neurotransmitter systems reveal potential for development as a therapeutic agent for mood disorders.
  • Cancer Research : In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against human cancer cell lines such as A549, HeLa, and HT29. These studies indicate selective cytotoxicity, sparing normal cells while effectively reducing tumor cell viability.
  • Mechanistic Studies : Molecular docking analyses suggest that the compound binds effectively to key receptors involved in neurotransmission and tumor growth regulation, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of [2-Amino-2-(4-methoxyphenyl)ethyl]dimethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

4-Methylphenyl Analogs
  • Compound: [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine Molecular Weight: 251.76 g/mol Key Differences: The 4-methyl group replaces the methoxy substituent. Implications:
  • Electron Effects : Methyl is weakly electron-donating but lacks the resonance effects of methoxy.
  • Lipophilicity : Increased hydrophobicity compared to the methoxy analog.
    • Source : Enamine Ltd ().
4-Trifluoromethylphenyl Analogs
  • Compound: {2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine dihydrochloride Molecular Weight: 305.16 g/mol Key Differences: The 4-CF₃ group is strongly electron-withdrawing. Implications:
  • Metabolic Stability: CF₃ groups often enhance metabolic resistance. Source: Advanced Technology & Industrial Co., Ltd. ().
Hydroxy-Methoxyphenyl Analogs
  • Compound: 4-(2-Aminoethyl)-2-methoxyphenol (3-Methoxy-4-hydroxyphenethylamine) Molecular Weight: 203.67 g/mol (as HCl salt). Key Differences: Features both hydroxyl and methoxy groups on the aromatic ring. Implications:
  • Hydrogen Bonding: The hydroxyl group increases polarity and H-bond donor capacity.
  • Acid-Base Properties: Phenolic hydroxyl (pKa ~10) contrasts with the dimethylamine’s basicity (pKa ~9–10). Source: ALADDIN Scientific ().

Backbone and Functional Group Variations

Quinoline-Based Analogs
  • Compounds: AAQ1 and AAQ2 (4-aminoquinolines) Key Differences: Quinoline core replaces the ethylamine backbone. Implications:
  • Bioactivity: Quinoline derivatives often exhibit antimalarial or anticancer properties.
  • Planarity: The aromatic quinoline system may enhance intercalation with biomolecules. Source: Fox Chase Center for Chemical Diversity ().
Cinnamate Ester Derivatives
  • Compound : Ethyl p-methoxycinnamate thiourea analogs
    • Key Differences : Carboxylate/thiourea groups replace the ethylamine backbone.
    • Implications :
  • Mechanism : Anti-inflammatory or cytotoxic activity via COX inhibition ().
  • Polarity : Thiourea groups increase hydrophilicity.
Hypothetical Pharmacological Profiles
  • Target Compound : The methoxy group may enhance blood-brain barrier penetration compared to hydroxylated analogs ().
  • 4-CF₃ Analogs : The trifluoromethyl group could improve binding to hydrophobic enzyme pockets ().

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Weight Key Functional Groups LogP* (Predicted)
[2-Amino-2-(4-methoxyphenyl)ethyl]dimethylamine 4-OCH₃ 213.73 Dimethylamine, Methoxyphenyl 1.8–2.2
[2-Amino-2-(4-methylphenyl)ethyl]dimethylamine 4-CH₃ 251.76 Dimethylamine, Methylphenyl 2.5–3.0
{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine 4-CF₃ 305.16 Dimethylamine, CF₃ 2.0–2.5
4-(2-Aminoethyl)-2-methoxyphenol 3-OCH₃, 4-OH 203.67 Hydroxyl, Methoxy 0.5–1.0

*LogP estimated using ChemAxon or similar tools.

Biological Activity

[2-Amino-2-(4-methoxyphenyl)ethyl]dimethylamine (CAS Number: 927997-57-7) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H18_{18}N2_2O
  • SMILES : CN(C)CC(C1=CC=C(C=C1)OC)N
  • InChIKey : ZVYAFQNZQLLQOS-UHFFFAOYSA-N

The compound features a dimethylamine group attached to a phenyl ring with a methoxy substituent, which influences its biological properties.

The mechanism of action for this compound involves interactions with various molecular targets, including:

  • Enzymes : It can modulate enzyme activities through competitive inhibition or allosteric effects.
  • Receptors : The compound may act as a ligand for neurotransmitter receptors, influencing signal transduction pathways associated with mood regulation and pain perception .

Biological Activity

Research has indicated several biological activities associated with this compound:

Antidepressant and Analgesic Properties

Studies suggest that derivatives of this compound exhibit antidepressant-like effects in animal models. These effects are often linked to their ability to enhance serotonergic and noradrenergic neurotransmission, making them potential candidates for treating mood disorders .

Neurotransmitter Interaction

The compound has been investigated for its role in neurotransmitter systems. It is believed to interact with serotonin and norepinephrine transporters, which could lead to increased levels of these neurotransmitters in the synaptic cleft, contributing to its antidepressant effects .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntidepressantEnhances serotonergic and noradrenergic activity
AnalgesicPotential to alleviate pain through receptor modulation
Neurotransmitter ModulationInfluences serotonin and norepinephrine levels

Study 1: Antidepressant Efficacy

A study conducted on rodent models assessed the antidepressant effects of this compound. The results indicated a significant reduction in depressive-like behaviors when compared to control groups. The study highlighted the compound's potential as a novel antidepressant agent.

Study 2: Analgesic Effects

Another investigation focused on the analgesic properties of the compound, demonstrating its effectiveness in reducing pain responses in animal models. The findings suggested that the compound may act through opioid receptor pathways, although further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

The unique substitution pattern of this compound distinguishes it from similar compounds like [2-Amino-1-(4-methoxyphenyl)ethyl]dimethylamine. The latter has shown different binding affinities and biological activities, indicating the importance of structural modifications in determining pharmacological properties.

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